Regioisomer-Specific Intramolecular Hydrogen Bonding: Absence in 2-Fluoropropan-1-ol vs. Presence in 3-Fluoropropan-1-ol
NMR and IR spectroscopic studies have experimentally demonstrated the absence of detectable CF⋯HO intramolecular hydrogen bonds (IHBs) in 2-fluoropropan-1-ol in solution, a finding that contrasts with the behavior of its regioisomer, 3-fluoropropan-1-ol, where such IHBs have been observed [1]. The presence of an IHB in 3-fluoropropan-1-ol is further supported by studies on related γ-fluorohydrins, which show measurable h1JOH⋯F scalar coupling values, with syn- and anti-4-fluoropentan-2-ol exhibiting values of 6.6 Hz and 1.9 Hz, respectively [2]. This differential hydrogen-bonding capacity has direct implications for molecular conformation and intermolecular interactions.
| Evidence Dimension | Presence of CF⋯HO intramolecular hydrogen bond |
|---|---|
| Target Compound Data | Not detected (absence of IHB) |
| Comparator Or Baseline | 3-Fluoropropan-1-ol: IHB observed |
| Quantified Difference | Qualitative difference (presence vs. absence) |
| Conditions | NMR and IR spectroscopy in solution; experimental detection of h1JOH⋯F scalar coupling |
Why This Matters
This difference dictates which isomer is appropriate for studies of molecular conformation, fluorine-mediated interactions, or for use as a probe where hydrogen bonding must be controlled or exploited.
- [1] Cormanich, R. A., et al. (2014). The seeming lack of CF⋯HO intramolecular hydrogen bonds in linear aliphatic fluoroalcohols in solution. Physical Chemistry Chemical Physics. View Source
- [2] Linclau, B., et al. (2015). Intramolecular OH⋯fluorine hydrogen bonding in saturated, acyclic fluorohydrins: the γ-fluoropropanol motif. Chemistry - A European Journal, 21(49), 17808-17816. View Source
